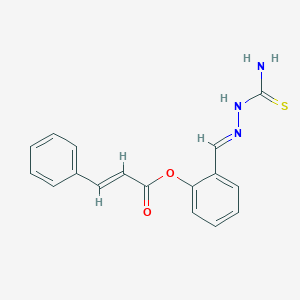
2-((E)-(2-carbamothioylhydrazono)methyl)phenyl cinnamate
Vue d'ensemble
Description
The compound “2-((E)-(2-carbamothioylhydrazono)methyl)phenyl cinnamate” is a derivative of cinnamic acid, specifically a cinnamate . Cinnamic acid is a natural organic acid in plants with high safety and a variety of pharmacological activities . It’s worth noting that the specific compound you’re asking about doesn’t have much information available online, so the details provided here are based on its closest known relatives, methyl cinnamate and ethyl cinnamate.
Synthesis Analysis
The synthesis of cinnamamides, which are derivatives of cinnamic acid, has been achieved from methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors . Another method involves the electro-oxidative synthesis of methyl cinnamate derivatives using the Heck reaction model .Molecular Structure Analysis
The molecular structure of cinnamates, like methyl cinnamate, consists of a phenyl group attached to a propenoic acid ester . The specific structure of “2-((E)-(2-carbamothioylhydrazono)methyl)phenyl cinnamate” isn’t available in the retrieved data.Chemical Reactions Analysis
Cinnamamides can be synthesized from methyl cinnamates and phenylethylamines . Additionally, methyl cinnamate derivatives can be synthesized via an electro-oxidative process using the Heck reaction model .Physical And Chemical Properties Analysis
Methyl cinnamate, a related compound, has a molecular weight of 162.1852 . Its physical properties include a boiling point of 261.9±0.0 °C at 760 mmHg, a density of 1.1±0.1 g/cm^3, and a flash point of 141.3±9.9 °C .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Palladium-Catalyzed Synthesis : 2-((E)-(2-carbamothioylhydrazono)methyl)phenyl cinnamate, closely related to methyl cinnamate, can be synthesized through palladium-catalyzed reactions. These methods involve the carbomethoxylation of styrene using palladium salts, indicating potential in synthetic chemistry applications (Cometti & Chiusoli, 1979).
Biological and Medicinal Research
Anticancer Properties : Cinnamic acid derivatives, including those structurally similar to the subject compound, have shown promise in anticancer research. The unique chemical structure of these compounds, particularly the 3-phenyl acrylic acid functionality, opens avenues for their use as antitumor agents (De, Baltas, & Bedos-Belval, 2011).
Catalytic Applications in Green Chemistry : Compounds with carbamoyl and cinnamic acid functionalities have been used as catalysts in various green chemistry applications, including the synthesis of biologically active compounds. This highlights their potential in eco-friendly and sustainable chemical processes (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Biochemical Interactions and Mechanisms
- Inhibition of Adipocyte Differentiation : Methyl cinnamate, closely related to the subject compound, has been studied for its role in inhibiting adipocyte differentiation. This suggests potential applications in studying and possibly treating conditions related to adipogenesis and fat metabolism (Chen et al., 2012).
Enzymatic and Molecular Interactions
- Interaction with Enzymes : Studies on methyl phenylalkanoates, which are structurally related to 2-((E)-(2-carbamothioylhydrazono)methyl)phenyl cinnamate, have been used to probe the active sites of esterases. This research contributes to our understanding of enzyme-substrate interactions at a molecular level (Kroon, Faulds, Brézillon, & Williamson, 1997).
Biotechnological Applications
- Biosynthesis in Plants : Methyl (E)-cinnamate, similar to the compound , is a specialized metabolite in various plants, and its biosynthesis involves specific enzymes like cinnamic acid methyltransferase. Understanding this process has implications for biotechnological applications in plant biochemistry and agriculture (Zhang et al., 2019).
Safety and Hazards
Methyl cinnamate is moderately toxic by ingestion, with an oral LD50 for rats of 2610 mg/kg . It is combustible as a liquid, and when heated to decomposition, it emits acrid smoke and irritating fumes . Safety data sheets recommend avoiding contact with skin and eyes, and avoiding breathing vapors or mists .
Mécanisme D'action
Biochemical Pathways
It’s worth noting that cinnamic acid, a related compound, plays a central role in plant secondary metabolism, providing precursors for various phenylpropanoid compounds . Whether 2-((E)-(2-carbamothioylhydrazono)methyl)phenyl cinnamate interacts with similar pathways is a topic for future research.
Result of Action
Some studies suggest that related compounds may have cardioprotective effects by preventing vasoconstriction and reducing the risk of complications of hypertension .
Propriétés
IUPAC Name |
[2-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c18-17(23)20-19-12-14-8-4-5-9-15(14)22-16(21)11-10-13-6-2-1-3-7-13/h1-12H,(H3,18,20,23)/b11-10+,19-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFVRRPSMGUBNV-OFAWCBBISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2C=NNC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC=C2/C=N/NC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331442 | |
| Record name | [2-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] (E)-3-phenylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676494 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
326882-66-0 | |
| Record name | [2-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] (E)-3-phenylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2593947.png)
![1-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one](/img/structure/B2593948.png)
![3-[(2E)-3-(3-bromophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2593949.png)
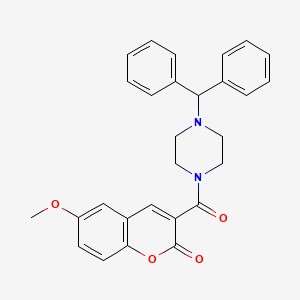
![2-[(2,4-Difluorophenyl)methyl]-3-methylsulfanylpropanoic acid](/img/structure/B2593955.png)
![N-[[3-Methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2593957.png)
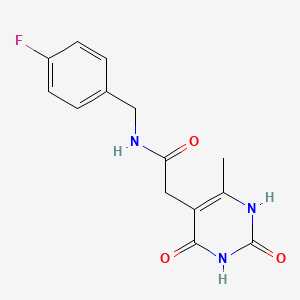
![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-4aH-pyrido[2,3-d]pyrimidin-1-ium-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2593959.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2593960.png)

![3-[2-(3,4-dimethoxyphenyl)ethyl]-6-phenyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2593963.png)
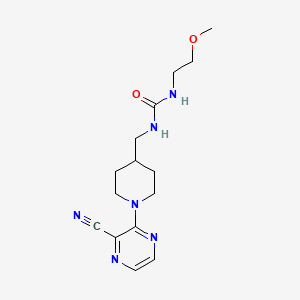
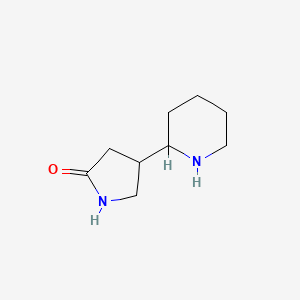
![[5-(2,5-Dichlorophenyl)furan-2-yl]methanol](/img/structure/B2593970.png)